molecular formula C22H17BrN2O4 B3503047 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione

5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione

Cat. No.: B3503047
M. Wt: 453.3 g/mol
InChI Key: QYJSEUTURGSXDA-UHFFFAOYSA-N
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Description

5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a benzoxazinone moiety fused with an isoindole-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzoxazinone Core: This step involves the bromination of a suitable precursor to introduce the bromo group at the desired position. The precursor is often a benzoxazinone derivative, which undergoes bromination using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Cyclohexyl Substitution:

    Formation of the Isoindole-Dione Structure: The final step involves the cyclization of the intermediate product to form the isoindole-dione ring. This can be accomplished through a condensation reaction, often using reagents like phthalic anhydride under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoindole-dione moiety, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the carbonyl groups within the structure, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The bromo group in the benzoxazinone ring can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the bromo group.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Nucleophiles like NH₃ or R-SH in polar solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives with additional carbonyl or carboxyl groups.

    Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.

    Substitution: Substituted derivatives where the bromo group is replaced by nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the benzoxazinone and isoindole-dione moieties suggests potential interactions with biological macromolecules.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. The structural features allow for binding to specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The benzoxazinone moiety can interact with enzymes or receptors, potentially inhibiting their activity. The isoindole-dione structure may facilitate binding to DNA or proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione: Similar structure with a chloro group instead of a bromo group.

    5-(6-fluoro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione: Similar structure with a fluoro group instead of a bromo group.

    5-(6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione: Similar structure with a methyl group instead of a bromo group.

Uniqueness

The presence of the bromo group in 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione imparts unique reactivity and potential biological activity compared to its chloro, fluoro, and methyl analogs. The bromo group can participate in specific substitution reactions and may influence the compound’s interaction with biological targets.

Properties

IUPAC Name

5-(6-bromo-4-oxo-3,1-benzoxazin-2-yl)-2-cyclohexylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O4/c23-13-7-9-18-17(11-13)22(28)29-19(24-18)12-6-8-15-16(10-12)21(27)25(20(15)26)14-4-2-1-3-5-14/h6-11,14H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJSEUTURGSXDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=C(C=C(C=C5)Br)C(=O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione
Reactant of Route 3
Reactant of Route 3
5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione
Reactant of Route 4
Reactant of Route 4
5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
Reactant of Route 5
5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione

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